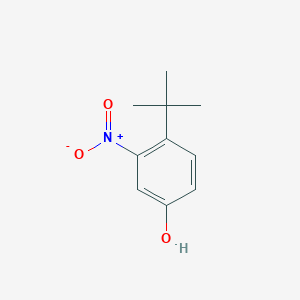

4-Tert-butyl-3-nitrophenol

Description

Contextualization within Nitrophenol Chemistry and Substituted Phenols

Nitrophenols are a class of organic compounds derived from phenol (B47542) by the substitution of one or more hydrogen atoms on the benzene (B151609) ring with nitro groups. nih.gov The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical properties of the phenol ring, making it more reactive and acidic. nih.gov The position of the nitro group relative to the hydroxyl group is a key determinant of the compound's characteristics.

Substituted phenols, in general, are a diverse group of compounds where the phenol ring is modified with various functional groups. jst.go.jp These substituents can be either electron-donating or electron-withdrawing, and their presence, along with their position on the ring, dictates the phenol's reactivity, acidity, and potential applications. jst.go.jpmdpi.com The tert-butyl group, a bulky alkyl group, is known for its steric hindrance and electron-donating inductive effect, which can influence reaction pathways and the stability of intermediates. mdpi.com

4-Tert-butyl-3-nitrophenol is a specific example of a substituted nitrophenol. The tert-butyl group is located at the 4-position (para) relative to the hydroxyl group, while the nitro group is at the 3-position (meta). evitachem.com This particular arrangement of substituents gives it a unique profile of steric and electronic effects that distinguishes it from other isomers like 4-tert-butyl-2-nitrophenol. lookchem.com

Significance in Organic Synthesis and Mechanistic Studies

The primary utility of this compound lies in its role as an intermediate in organic synthesis. evitachem.com It serves as a building block for the creation of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. evitachem.com The functional groups present on the molecule, the hydroxyl and nitro groups, can be readily transformed into other functionalities, allowing for a wide range of chemical modifications. evitachem.com

Key Reactions and Transformations:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH2) using various reducing agents. evitachem.com This transformation is a fundamental step in the synthesis of many aromatic amines, which are themselves important precursors for dyes, pigments, and pharmaceuticals. numberanalytics.com

Electrophilic Aromatic Substitution: The presence of the activating hydroxyl group and the deactivating but meta-directing nitro group influences the regioselectivity of further electrophilic substitution reactions on the aromatic ring.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo various reactions, such as etherification and esterification, to introduce new functional groups.

The specific steric and electronic environment created by the tert-butyl and nitro groups makes this compound a valuable substrate for mechanistic studies. Researchers can investigate how these substituents influence reaction rates, regioselectivity, and the stability of intermediates. For instance, the steric bulk of the tert-butyl group can direct incoming reagents to specific positions on the ring and can affect the stability of transition states.

Overview of Academic Research Trajectories for Aromatic Nitro Compounds

Research into aromatic nitro compounds has a long history, initially driven by their use in the production of explosives and dyes. numberanalytics.comenergetic-materials.org.cn Over time, the focus has expanded significantly, with modern research exploring a wide array of applications.

A major area of research is the reduction of aromatic nitro compounds to form aromatic amines. numberanalytics.com This transformation is a cornerstone of synthetic organic chemistry, and research continues to focus on developing more efficient, selective, and environmentally friendly methods for this reaction. numberanalytics.com This includes the use of novel catalysts, green chemistry principles, and electrochemical reduction techniques. numberanalytics.com

In recent years, there has been growing interest in the biological activities of aromatic nitro compounds. nih.govmdpi.com Some nitroaromatic compounds have been investigated for their potential as bioreductive prodrugs in cancer therapy. mdpi.com These compounds can be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. mdpi.com Research in this area focuses on designing and synthesizing new nitroaromatic structures with improved efficacy and selectivity. mdpi.com

Furthermore, the environmental fate and remediation of aromatic nitro compounds are significant areas of study. energetic-materials.org.cn Many of these compounds are environmental pollutants, and research is directed towards developing effective methods for their degradation, such as photocatalysis. energetic-materials.org.cn

The study of reaction mechanisms involving aromatic nitro compounds also remains an active field of research. nih.govcdnsciencepub.com Understanding the intricate details of how these compounds react is crucial for controlling the outcomes of chemical syntheses and for designing new reactions. This includes investigating the role of intermediates, such as nitrodienones, in nitration reactions. cdnsciencepub.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 70634-30-9 |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)8-5-4-7(12)6-9(8)11(13)14/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINMMUZPTWKFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Tert Butyl 3 Nitrophenol

Direct Synthesis Approaches

Direct methods for the preparation of 4-tert-butyl-3-nitrophenol primarily involve the introduction of the nitro and tert-butyl groups onto a phenol (B47542) or related scaffold in a controlled manner.

Regioselective Nitration of tert-Butylphenols

A common and direct route to this compound is the regioselective nitration of 4-tert-butylphenol (B1678320). This electrophilic aromatic substitution reaction aims to introduce a nitro group at the position meta to the hydroxyl group and ortho to the tert-butyl group. The directing effects of the hydroxyl and tert-butyl groups play a crucial role in the outcome of the reaction.

The nitration of 4-tert-butylphenol is typically carried out using a mixture of nitric acid and sulfuric acid. Controlling the reaction temperature is critical to favor the formation of the desired 3-nitro isomer and minimize the formation of byproducts, such as the 2-nitro isomer. Low temperatures, often between 0 and 5°C, are employed to enhance regioselectivity. The reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

One documented method involves dissolving 4-tert-butylphenol in a suitable solvent like ethyl acetate (B1210297) and then adding nitric acid, sometimes with a catalytic amount of sodium nitrite (B80452). prepchem.com Another approach utilizes a mixture of 65% nitric acid in sulfuric acid (1:2 molar ratio) at 0–5°C, which has been reported to achieve over 90% regioselectivity for the ortho-nitration relative to the hydroxyl group. A Chinese patent describes a process where p-tert-butylphenol is reacted with concentrated nitric acid in a solvent at temperatures between 5 and 20°C for 3 to 4 hours, with a molar ratio of p-tert-butylphenol to concentrated nitric acid of 1:1 to 1:1.1. google.com

Table 1: Reaction Parameters for the Nitration of 4-tert-butylphenol

| Nitrating Agent | Temperature | Solvent | Reported Yield/Selectivity |

| HNO₃/H₂SO₄ | 0–5°C | Dichloromethane | >90% regioselectivity |

| Nitric acid/water, NaNO₂ (cat.) | 0°C | Ethyl acetate | Not specified |

| 69% Nitric acid | 5–20°C | Ethanol, Isopropanol, etc. | 89.5% yield |

tert-Butylation of Nitrophenols

An alternative direct synthesis involves the tert-butylation of 3-nitrophenol (B1666305). This Friedel-Crafts alkylation reaction introduces the bulky tert-butyl group onto the nitrophenol ring. The position of the incoming tert-butyl group is influenced by the directing effects of the hydroxyl and nitro groups already present on the aromatic ring.

Various catalysts can be employed for the tert-butylation of phenols, including sulfuric acid, phosphoric acid, boron trifluoride, activated clays, and zeolites. scientificupdate.com The reaction of phenol with tert-butyl alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid is a common method for producing tert-butylated phenols. scientificupdate.com While this method is widely used for the synthesis of various tert-butylphenols, specific high-yield procedures for the synthesis of this compound via this route are less commonly detailed in readily available literature, as the nitration of 4-tert-butylphenol is often the more straightforward approach.

Indirect Synthetic Routes and Precursor Transformations

Indirect methods offer alternative pathways to this compound by starting with more complex molecules and modifying their functional groups or structure.

Functional Group Interconversions on Nitroaromatic Scaffolds

This strategy involves starting with a nitroaromatic compound that already contains the desired substitution pattern and then converting existing functional groups to generate the target phenol. A key example is the synthesis starting from 4-tert-butylaniline. evitachem.com This precursor can be nitrated, followed by a sequence of reactions to convert the amino group into a hydroxyl group. evitachem.com

The general procedure involves:

Nitration of 4-tert-butylaniline : This is typically performed using a mixture of concentrated sulfuric acid and nitric acid, with careful temperature control to achieve selective nitration at the meta position relative to the tert-butyl group. evitachem.com

Diazotization : The resulting nitroaniline is then treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt.

Hydrolysis : The diazonium salt is subsequently hydrolyzed, typically by heating in an aqueous acidic solution, to yield this compound.

Another example of functional group interconversion involves the reduction of a nitro group to an amino group, which can then be further manipulated. For instance, the nitro group of this compound itself can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid. evitachem.com While this describes a reaction of the target compound, similar transformations on related nitroaromatic precursors could be envisioned as part of a multi-step synthesis.

Derivatization from Related Aromatic Compounds

The synthesis of this compound can also be achieved by starting with a related aromatic compound and introducing the necessary functional groups through a series of reactions. A patented method describes the synthesis of m-tert-butylphenol from p-tert-butyl benzene (B151609) halide, which involves nitration, reduction, and diazotization hydrolysis. google.com A similar multi-step approach could be adapted to produce this compound. For instance, starting from a halogenated tert-butylbenzene, nitration could be performed, followed by nucleophilic aromatic substitution of the halide with a hydroxyl group.

A specific example provided in a patent involves the following steps:

Nitration : 4-Bromo-tert-butylbenzene is nitrated to form 4-bromo-3-nitro-tert-butylbenzene. google.com

Reduction : The nitro group is then reduced to an amino group. google.com

Diazotization and Hydrolysis : The resulting aniline (B41778) derivative undergoes diazotization followed by hydrolysis to yield the corresponding phenol. google.com

Novel Catalytic and Green Chemistry Syntheses

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methods. While specific examples for the synthesis of this compound are not extensively documented, general trends in green chemistry can be applied.

The use of solid acid catalysts for Friedel-Crafts alkylation is a greener alternative to traditional Lewis or Brønsted acids, as they are often reusable and can be easily separated from the reaction mixture. sharif.edu For instance, mesoporous solid acid catalysts have been shown to be effective for the tert-butylation of various phenolic compounds. sharif.edu

In the context of nitration, the use of milder and more selective nitrating agents is an area of active research. tert-Butyl nitrite has been identified as a chemoselective nitrating agent for phenols, proceeding through the formation of O-nitrosyl intermediates. nih.govresearchgate.net This reagent is considered relatively safe and produces tert-butanol (B103910) as a byproduct. nih.gov While a direct application to 4-tert-butylphenol to yield the 3-nitro derivative is not explicitly detailed, this approach represents a potential green alternative to the use of strong mixed acids. The principles of green chemistry, such as waste prevention, atom economy, and the use of catalysis, are guiding the development of new synthetic routes for aromatic compounds. royalsocietypublishing.org

Advanced Reaction Mechanisms and Reactivity of 4 Tert Butyl 3 Nitrophenol

Aromatic Substitution Reactions: Electrophilic and Nucleophilic Pathways

The reactivity of the aromatic ring in 4-tert-butyl-3-nitrophenol is significantly influenced by the directing effects of its substituents: the hydroxyl (-OH), tert-butyl (-C(CH₃)₃), and nitro (-NO₂) groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the tert-butyl group is a weakly activating, ortho-, para-director. Conversely, the nitro group is a strongly deactivating, meta-director.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the positions ortho and para to the activating hydroxyl group are the most favorable for attack. However, the bulky tert-butyl group at position 4 provides significant steric hindrance, making the positions ortho to it (positions 3 and 5) less accessible. mdpi.com The nitro group at position 3 further deactivates the ring, particularly at the positions ortho and para to it. Therefore, electrophilic substitution is expected to be challenging. When it does occur, the substitution pattern is dictated by a combination of electronic and steric factors. For instance, nitration of similar phenolic compounds can lead to the formation of nitrodienones as intermediates. cdnsciencepub.com

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. smolecule.com The hydroxyl group, being a poor leaving group, is unlikely to be displaced. However, if a suitable leaving group were present at a position activated by the nitro group, nucleophilic substitution could occur.

The reduction of the nitro group to an amino group (-NH₂) dramatically alters the reactivity of the aromatic ring. evitachem.com The resulting 3-amino-4-tert-butylphenol (B8120727) would be highly activated towards electrophilic substitution. This amino group can undergo diazotization followed by coupling reactions to form azo dyes. evitachem.com

Redox Behavior and Electron Transfer Characteristics of the Nitro Group

The nitro group of this compound is the primary site for redox reactions. It can be reduced to various functional groups depending on the reducing agent and reaction conditions.

Reduction of the Nitro Group:

To an Amino Group: The most common reduction transforms the nitro group into an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride in hydrochloric acid. evitachem.com This transformation is a key step in the synthesis of various derivatives. evitachem.com

To Intermediate States: Under milder conditions, the reduction can be stopped at intermediate stages, such as the formation of hydroxylamine (B1172632) derivatives. For example, sodium borohydride (B1222165) in the presence of copper(II) chloride can yield partially reduced products.

The redox potential of the nitro group is influenced by the other substituents on the ring. The electron-donating hydroxyl and tert-butyl groups can slightly increase the electron density on the ring, which may affect the ease of reduction. The mechanism of reduction typically involves a series of electron and proton transfer steps. evitachem.com

Oxidation: While the nitro group is typically reduced, the phenolic hydroxyl group can be oxidized to form quinone-type structures under the influence of strong oxidizing agents. However, the bulky tert-butyl group can provide some steric protection against oxidation. mdpi.com

Photochemical Transformations and Degradation Processes

Aromatic nitro compounds are known to be photochemically active, and this compound is expected to undergo various transformations upon exposure to light. researchgate.net The nitro group can facilitate photo-induced reactions, making it necessary to store the compound in amber glass to prevent degradation. vulcanchem.com

The photochemical degradation of nitrophenols can proceed through several pathways, including:

Direct Photolysis: Absorption of UV light can lead to the excitation of the molecule, followed by bond cleavage or rearrangement. The degradation of similar nitrophenols, such as 3-trifluoromethyl-4-nitrophenol, has been shown to proceed via direct photolysis in solution. epa.gov

Hydroxyl Radical Oxidation: In aqueous environments, the reaction with photochemically generated hydroxyl radicals (•OH) is a significant degradation pathway. acs.org This process can lead to the formation of various intermediates, including catechols and eventually the breakdown of the aromatic ring.

Photosubstitution: In the presence of nucleophiles, photo-excited nitroaromatic compounds can undergo nucleophilic substitution reactions. researchgate.net

The specific products of photochemical degradation will depend on the reaction conditions, including the solvent, pH, and the presence of other reactive species. Studies on related compounds suggest that intermediates such as dimers and more highly oxidized phenols may be formed.

Thermal Rearrangements and Decomposition Mechanisms

The thermal stability of this compound is a critical consideration, especially in industrial applications. The presence of the nitro group suggests a potential for exothermic decomposition at elevated temperatures. vulcanchem.com

Studies on related tert-butylated phenols and carbamates provide insights into potential thermal decomposition pathways:

Decomposition of the tert-Butyl Group: At high temperatures, the tert-butyl group can be eliminated, often as isobutylene. This process, known as de-tert-butylation, is a common thermal reaction for compounds containing this group. cdnsciencepub.com

Decomposition involving the Nitro Group: The nitro group can participate in complex decomposition reactions, potentially leading to the release of nitrogen oxides.

Carbamate Analogs: The thermal decomposition of t-butyl N-arylcarbamates, which share the tert-butyl and aromatic functionalities, has been shown to proceed via a first-order reaction to yield carbon dioxide, isobutylene, and the corresponding amine. cdnsciencepub.com This suggests that similar elimination pathways could be relevant for this compound under certain conditions.

Role of Steric Hindrance from the tert-Butyl Group in Reaction Dynamics

The tert-butyl group is a large and bulky substituent that exerts significant steric hindrance, profoundly influencing the reactivity of this compound. mdpi.comwikipedia.org

Influence on Aromatic Substitution:

As mentioned in section 3.1, the tert-butyl group sterically hinders the positions ortho to it (positions 3 and 5), making them less accessible to attacking electrophiles. mdpi.com This can direct incoming substituents to the less hindered positions on the aromatic ring. In some cases, steric hindrance can be so significant that it inhibits reactions that would otherwise be favorable. cdnsciencepub.com

Stabilization and Protection:

The bulkiness of the tert-butyl group can stabilize the molecule by protecting other functional groups from attack. mdpi.com For example, it can shield the phenolic hydroxyl group from rapid oxidation. mdpi.com

This steric protection can also influence the conformation of the molecule, favoring arrangements that minimize steric strain.

Kinetic Effects:

The steric hindrance from the tert-butyl group can slow down the rates of reactions that require the approach of a reagent to a nearby reactive site. This is a classic example of the "tert-butyl effect," which is a manifestation of steric hindrance. wikipedia.org

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonding, can play a crucial role in determining the conformation, physical properties, and reactivity of this compound.

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and one of the oxygen atoms of the adjacent nitro group. This type of interaction is common in ortho-nitrophenols. researchgate.net

The formation of this six-membered ring-like structure can lead to a more planar conformation of that part of the molecule. acs.org

This intramolecular hydrogen bond can affect the acidity of the phenolic proton and the polarity of the molecule. researchgate.net For example, the decreased polarity of o-nitrophenol due to intramolecular hydrogen bonding has been shown to affect its interaction with other molecules. researchgate.net

Other Interactions:

Computational modeling can be used to predict the most stable conformations by considering these various intramolecular forces.

The presence and strength of these intramolecular interactions can influence the molecule's solubility, crystal packing, and its ability to participate in intermolecular interactions with other molecules, such as solvents or reactants. researchgate.net

Table of Interactive Data

| Property | Description |

| CAS Number | 70634-30-9 chemicalbook.com |

| Molecular Formula | C₁₀H₁₃NO₃ evitachem.com |

| Molecular Weight | 197.22 g/mol evitachem.com |

Theoretical and Computational Chemistry Studies on 4 Tert Butyl 3 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimal three-dimensional arrangement of atoms (geometry optimization) and to map the electron density, which governs the molecule's electronic properties.

For molecules similar to 4-tert-butyl-3-nitrophenol, DFT methods, often using the B3LYP functional with a basis set like 6-311G, are employed to calculate structural parameters. science.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The steric hindrance from the bulky tert-butyl group and the electronic influence of the electron-withdrawing nitro group and the hydroxyl group are key factors determining the final optimized geometry.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-O Bond Length (Phenol) | ~1.36 Å | Reflects the bond order, influenced by resonance with the aromatic ring. |

| O-H Bond Length (Phenol) | ~0.97 Å | Important for understanding hydrogen bonding potential. |

| C-N Bond Length (Nitro) | ~1.48 Å | Indicates the strength of the connection between the nitro group and the ring. |

| C-C-C Angle (tert-Butyl) | ~109.5° | Standard tetrahedral geometry expected for the sp³ hybridized carbon. |

Note: This table is illustrative, based on typical values for similar functional groups in related molecules.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP), provide a more rigorous, though computationally intensive, approach. These methods are particularly valuable for calculating accurate total energies, enthalpies of formation, and activation energies for chemical reactions.

Studies on tert-butylphenol isomers have utilized ab initio methods like restricted Hartree-Fock (RHF) to obtain the most stable geometries and to estimate the effect of the tert-butyl substituent on bond dissociation energies and formation enthalpies. nih.gov For this compound, these calculations could be used to explore reaction pathways, such as the deprotonation of the phenolic hydroxyl group or the reduction of the nitro group, by mapping the potential energy surface and identifying transition states.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods excel at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules like solvents or biological macromolecules. mdpi.com

For this compound, MD simulations could model its behavior in a solvent, revealing how solvent molecules arrange around it and how this affects its conformation. nih.gov The simulation would track the movements of every atom based on a classical force field, providing insights into the flexibility of the molecule, particularly the rotation of the tert-butyl and nitro groups. Furthermore, MD can be used to study how multiple molecules of this compound might aggregate or how they interact with surfaces or larger molecules, which is crucial for understanding its macroscopic properties. mdpi.com

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

DFT calculations are commonly used to determine the HOMO and LUMO energy levels. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor, while the electron-donating hydroxyl and tert-butyl groups would raise the energy of the HOMO. The spatial distribution of these orbitals indicates the most likely sites for nucleophilic or electrophilic attack.

Table 2: Representative FMO Parameters for Reactivity Analysis

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.5 eV | Indicates electron-donating capability; higher values mean better donation. |

| E(LUMO) | -2.0 eV | Indicates electron-accepting capability; lower values mean better acceptance. |

Note: Values are illustrative and depend on the computational method and level of theory.

Computational Modeling of Spectroscopic Parameters

Computational methods are invaluable for interpreting experimental spectra, such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. By calculating these spectra from first principles, researchers can assign specific spectral features to corresponding molecular motions or electronic transitions.

DFT calculations can predict vibrational frequencies that correspond to the peaks in an FT-IR spectrum. researchgate.net These calculations can help assign bands to specific functional groups, such as the O-H stretch of the phenol (B47542), the symmetric and asymmetric stretches of the NO₂ group, and various C-H bending and stretching modes of the aromatic ring and tert-butyl group. researchgate.netresearchgate.net Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. science.govnih.gov UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions, such as the transition from the HOMO to the LUMO. researchgate.net

Table 3: Illustrative Computationally Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Corresponding Spectral Region |

|---|---|---|

| O-H Stretch | ~3500 | Strong, broad band in the IR spectrum. |

| Aromatic C-H Stretch | ~3100-3000 | Characteristic of aromatic compounds. |

| Aliphatic C-H Stretch | ~2980-2870 | From the tert-butyl group. |

| NO₂ Asymmetric Stretch | ~1530 | Strong absorption band. researchgate.net |

| NO₂ Symmetric Stretch | ~1350 | Strong absorption band. researchgate.net |

Note: This table is illustrative and based on characteristic frequencies for the functional groups.

Solvation Models and Environmental Effects on Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly by a solvent. Computational solvation models are used to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution.

These models can be combined with DFT calculations to predict how the geometry, electronic structure, and spectroscopic properties of this compound change when it is dissolved in different solvents. For instance, polar solvents would be expected to stabilize charge separation in the molecule, potentially leading to shifts in its UV-Vis absorption spectrum (solvatochromism) and changes in its reactivity. More advanced explicit solvation models, often used in MD simulations, involve modeling individual solvent molecules for a more detailed picture of solute-solvent interactions. Computational solvation models are also used to predict solubility and partition coefficients, which are crucial for understanding the compound's behavior in multiphase systems. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 3 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and proton frameworks.

For ¹H NMR of 4-tert-butyl-3-nitrophenol, distinct signals are expected for the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The tert-butyl group typically presents as a sharp singlet due to the magnetic equivalence of its nine protons. The aromatic protons will show splitting patterns (doublets and doublet of doublets) based on their coupling with neighboring protons, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The spectrum for this compound would be expected to show ten unique signals. The carbons of the tert-butyl group—a quaternary carbon and three equivalent methyl carbons—have characteristic chemical shifts. The six aromatic carbons will have their signals spread over the aromatic region, with the carbons directly attached to the hydroxyl and nitro groups showing significant shifts due to the strong electronic effects of these substituents. While specific spectral data for this compound is not widely published, analysis of related compounds like tert-butyl (3-nitrophenyl)carbamate provides insight into the expected chemical shifts. rsc.org

Table 1: Predicted NMR Data for this compound

| Type | Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | tert-Butyl (9H) | ~1.3-1.5 | Singlet |

| Aromatic (3H) | ~7.0-8.0 | Doublets, Multiplets | |

| Hydroxyl (1H) | Variable, broad | Singlet | |

| ¹³C NMR | Methyl (CH₃) | ~30-32 | Quartet |

| Quaternary (C(CH₃)₃) | ~35-40 | Singlet | |

| Aromatic (C) | ~115-160 | Singlets, Doublets |

Note: This table represents predicted values based on general principles and data from analogous structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes of Nitro and Hydroxyl Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of this compound, the key functional groups—hydroxyl (-OH) and nitro (-NO₂) — exhibit prominent absorption bands. The O-H stretching vibration of the phenolic group typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. nih.govspcmc.ac.in The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. The presence of the bulky tert-butyl group is indicated by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1370-1395 cm⁻¹. spcmc.ac.in

Raman spectroscopy provides complementary information. While specific Raman data for this compound is scarce, studies on related nitrophenols, such as 4-nitrophenol (B140041), show characteristic peaks for the nitro group which can be used for identification. nih.govchemicalbook.com Femtosecond stimulated Raman spectroscopy (FSRS) has been used on nitrophenol isomers to study their vibrational structure and dynamics in detail. mdpi.comnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Nitro -NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro -NO₂ | Symmetric Stretch | 1335 - 1385 | Strong |

| Alkyl C-H | Stretch | 2850 - 2970 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Note: These are general ranges and can be influenced by the specific molecular environment and sample phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems, known as chromophores. The benzene (B151609) ring, along with the nitro and hydroxyl substituents, constitutes the primary chromophore in this compound.

Nitrophenols typically exhibit distinct absorption bands in the UV region. For instance, 3-nitrophenol (B1666305) shows a maximum absorption (λ_max) around 340 nm, with the absorption band extending into the visible region, which can impart a pale yellow color. docbrown.info The presence of the nitro group extends the conjugated π-electron system of the benzene ring, shifting the absorption to longer wavelengths compared to unsubstituted phenol (B47542). docbrown.info The exact position of the λ_max for this compound would be influenced by the electronic effects of the tert-butyl group and the solvent environment. In basic solutions, deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) ion typically causes a red shift (a shift to longer wavelength) in the absorption maximum, often leading to a more intensely colored solution. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

For this compound (C₁₀H₁₃NO₃), the molecular weight is 195.21 g/mol . lookchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 195. A common and often prominent fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a significant peak at m/z 180 ([M-15]⁺). The loss of the entire tert-butyl group (57 Da) is also a possible fragmentation. Analysis of the fragmentation pattern of the related 4-tert-butylphenol (B1678320) shows a base peak at [M-15]⁺ (m/z 135), confirming the facile loss of a methyl group. nist.gov Other fragments may arise from the loss of the nitro group (•NO₂, 46 Da) or other rearrangements characteristic of nitrophenols.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 195 | [C₁₀H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 180 | [M - CH₃]⁺ | Loss of a methyl radical |

| 149 | [M - NO₂]⁺ | Loss of a nitro radical |

Note: This table shows predicted fragmentation based on common pathways for the functional groups present.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, analysis of related structures, such as other substituted nitrophenols, can offer insights. wiley-vch.de A crystal structure would reveal the planarity of the benzene ring and the orientation of the tert-butyl and nitro groups relative to it. The steric bulk of the tert-butyl group would likely influence the crystal packing significantly. Furthermore, the presence of both a hydrogen bond donor (the -OH group) and acceptors (the -OH and -NO₂ groups) suggests that intermolecular hydrogen bonding would be a key feature in the solid-state packing arrangement.

Advanced Spectroscopic Techniques for Dynamic Studies

The photophysical and photochemical behavior of molecules can be investigated using advanced, time-resolved spectroscopic techniques. For nitrophenols, these studies are crucial for understanding their environmental fate and potential applications.

Techniques like femtosecond transient absorption (fs-TA) spectroscopy and time-resolved photoelectron spectroscopy (TRPES) have been used to study the ultrafast dynamics of nitrophenol isomers upon photoexcitation. mdpi.comresearchgate.net These studies reveal complex relaxation pathways that can include excited-state intramolecular proton transfer (ESIPT), intersystem crossing to triplet states, and internal conversion back to the ground state, all occurring on picosecond or sub-picosecond timescales. nih.govresearchgate.net For example, studies on meta-substituted nitrophenol (3-nitrophenol) indicate a strong charge-transfer character in the excited state. nih.gov While specific dynamic studies on this compound are not extensively documented, the research on its parent isomers provides a framework for predicting its likely photodynamic behavior, which would involve a competition between these various ultrafast relaxation channels. mdpi.comnih.gov

Derivatization Chemistry and Analytical Methodologies for 4 Tert Butyl 3 Nitrophenol

Chemical Derivatization Strategies for Analytical Enhancement

Chemical derivatization modifies the structure of 4-tert-butyl-3-nitrophenol to improve its analytical properties. This is especially crucial for GC analysis, where the inherent polarity and low volatility of phenolic compounds can lead to poor peak shape and reduced sensitivity. researchgate.net

Silylation for Gas Chromatography Applications

Silylation is a widely used derivatization technique for compounds with active hydrogens, such as the hydroxyl group in this compound. restek.com This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, resulting in a derivative that is more volatile, less polar, and more thermally stable. restek.com These characteristics lead to improved separation and enhanced detection in GC analysis. restek.com

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a popular choice. researchgate.netsigmaaldrich.com The reaction with BSTFA converts the phenolic hydroxyl group into a trimethylsilyl ether. For nitrophenols, which can be challenging to derivatize due to the electron-withdrawing nature of the nitro group, flash-heater derivatization offers a rapid and efficient alternative to time-consuming conventional methods. researchgate.net This in-injector technique involves the co-injection of the sample with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), leading to complete derivatization. researchgate.net The resulting TMS derivatives of nitrophenols, such as 3-nitrophenol (B1666305), exhibit improved chromatographic properties. nist.gov

Table 1: Silylating Reagents and Their Applications

| Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common, effective for a wide range of compounds. restek.comsigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Used in flash-heater derivatization for rapid results. researchgate.net |

The mass spectra of trimethylsilyl derivatives of nitrophenols show characteristic ions that confirm the derivatization process, such as the molecular ion (M+), (M-15)+, and (CH3)3Si+ peaks. researchgate.net

Esterification and Other Functional Group Modifications

Esterification is another effective derivatization strategy for phenolic compounds prior to chromatographic analysis. This process converts the hydroxyl group into an ester, which is less polar and more volatile, thereby improving its chromatographic behavior. libretexts.org A common method involves direct acetylation in an aqueous solution by adding acetic anhydride (B1165640) to an alkaline solution of the phenols. tandfonline.com This forms stable acetate (B1210297) esters that can be efficiently extracted and analyzed by GC. tandfonline.com

For analytes lacking a strong chromophore for UV detection in HPLC, derivatizing agents that introduce a UV-active group can be employed. For instance, 4-nitrophenol (B140041) itself can be used as a derivatizing agent for compounds like acyl chlorides, introducing a functional group with UV absorbance. americanpharmaceuticalreview.com

Table 2: Esterification and Other Derivatization Reagents

| Reagent | Reaction Type | Derivative Formed | Analytical Enhancement |

|---|---|---|---|

| Acetic Anhydride | Acetylation | Acetate Ester | Improved GC characteristics, quantitative extraction. tandfonline.com |

| Diazomethane (B1218177) | Methylation | Methyl Ether | Used for derivatizing nitrophenols to improve GC separation. researchgate.netnih.gov |

The use of diazomethane to form methyl derivatives of nitrophenols has also been reported to significantly improve GC-MS analysis, resulting in sharper peaks and lower detection limits compared to the direct analysis of the underivatized compounds. nih.gov

Preparation of Schiff Bases and Metal Complexes for Structural Studies

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, and their subsequent metal complexes are synthesized for various applications, including structural characterization. The synthesis of Schiff bases derived from substituted phenols and their complexation with metals like copper(II) and silver(I) have been extensively studied. mdpi.comnih.gov

For example, Schiff bases can be prepared from salicylaldehyde (B1680747) derivatives and various amines. mdpi.com These ligands can then be reacted with metal precursors, such as copper(II) acetate, to form stable metal complexes. mdpi.com The structures of these complexes are often elucidated using techniques like FT-IR, UV-Vis, and elemental analysis. mdpi.com

Similarly, the bulky 2,6-di-tert-butyl-4-nitrophenolate ligand has been shown to form unusual nitronato-quinone resonance structures when complexed with copper(II) and zinc(II). nih.gov The steric hindrance from the di-tert-butyl groups forces the ligand to bind through the nitro group rather than the phenolate (B1203915) oxygen. nih.gov X-ray crystallography is a key technique for determining the precise geometry of these metal complexes. nih.gov

Advanced Separation Techniques

The accurate analysis of this compound relies on robust and optimized separation methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the separation and quantification of phenolic compounds. akjournals.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of nitrophenols. sielc.comtandfonline.com

Method development for the HPLC analysis of nitrophenols often involves optimizing several parameters:

Stationary Phase: C18 columns are frequently used for the separation of phenolic compounds. researchgate.netnih.govresearchgate.net Core-shell columns, such as the Poroshell 120 EC-C18, can offer faster and more efficient separations. akjournals.comresearchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of water (often acidified with acetic acid or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.netacademicjournals.org Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to achieve baseline separation of multiple phenolic compounds. tandfonline.comresearchgate.net

Detection: UV detection is commonly used, with the wavelength optimized for the specific analytes. For nitrophenols, detection is often performed at wavelengths around 254 nm or 290 nm. tandfonline.comnih.gov Diode array detection (DAD) allows for the simultaneous monitoring of multiple wavelengths. akjournals.com

Table 3: Example HPLC Method Parameters for Phenolic Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Poroshell 120 EC-C18 (4.6 mm × 100 mm, 2.7 μm) | akjournals.comresearchgate.net |

| Mobile Phase | Gradient of acetonitrile and acidified water | akjournals.comresearchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | akjournals.comtandfonline.com |

| Detection | UV/DAD | akjournals.comresearchgate.net |

For complex matrices, a preconcentration step such as solid-phase extraction (SPE) may be required to achieve the necessary detection limits. academicjournals.orgchromatographyonline.com

Gas Chromatography (GC) Optimization for Trace Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, including derivatized nitrophenols. researchgate.net For trace analysis, optimizing GC parameters is crucial to maximize sensitivity and resolution.

Key optimization parameters for the GC analysis of nitrophenols include:

Column: Capillary columns with stationary phases like polydimethylsiloxane (B3030410) (e.g., TG-5MS) are commonly used. researchgate.netgcms.cz Narrower bore columns can provide higher efficiency and allow for shorter analysis times. gcms.cz

Injector: A split/splitless injector is typically used. For trace analysis, a splitless injection is preferred to transfer the maximum amount of analyte onto the column. gcms.cz

Carrier Gas: Helium is a common carrier gas, although hydrogen can also be used. researchgate.netgcms.cz The flow rate is optimized to achieve the best separation efficiency. gcms.cz

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. Optimizing the ramp rate is a trade-off between analysis speed and resolution. gcms.cz

Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. gcms.cz GC-MS provides both separation and structural information, making it a powerful tool for identification and quantification. nih.gov

As previously mentioned, derivatization is often a prerequisite for the successful GC analysis of nitrophenols to overcome issues with polarity and improve peak shape. researchgate.netresearchgate.net Techniques like solid-phase microextraction (SPME) can be coupled with GC for the preconcentration and analysis of phenols from aqueous samples. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-Di-tert-butyl-4-nitrophenolate |

| Acetic anhydride |

| Acetonitrile |

| Copper(II) acetate |

| Diazomethane |

| Methanol |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| 3-Nitrophenol |

| 4-Nitrophenol |

| Salicylaldehyde |

| Silver(I) |

| Zinc(II) |

| Phosphoric acid |

| Acetic acid |

| 2,6-di-tert-butyl-4-nitrophenol |

| 4-tert-butylaniline |

| 2-tert-butylphenol |

| 2-(Tert-butyl)-4-nitrophenol |

| 2-tert-butyl-6-iodo-4-nitrophenol |

| 2-(Tert-butyl)-4-aminophenol |

| 2-(Tert-butyl)-4-nitroquinone |

| (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide |

| 4-ethylphenol |

| 4-nitrophenyl β-glucuronide |

| 4-nitrophenyl sulfate |

| 2-chlorophenol |

| 2,4-dichlorophenol |

| 2,4-dinitrophenol |

| 2-methyl-4,6-dinitrophenol |

| 2-nitrophenol |

| 3-methyl-4-nitrophenol |

| 4-chloro-2-nitrophenol |

| 4-nitro-3-phenylphenol |

| 1-(4-nitrophenyl)-1H-imidazole |

| 2-(((2-bromoethyl)imino)methyl)-4,6-di-tert-butylphenol |

| 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)imino)methyl)phenol |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde |

| 2-bromoethylamine hydrobromide |

| 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol |

| 4,6-di-tert-butyl-3-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)benzene-1,2-diol |

| 4,6-di-tert-butyl-3-(((4-mercaptophenyl)imino)methyl)benzene-1,2-diol |

| 4,6-di-tert-butyl-3-(((3-mercaptophenyl)imino)methyl)benzene-1,2-diol |

| 3,5-di-tert-butylbenzene-1,2-diol |

| 5-amino-1,3,4-thiadiazole-2-thiol |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the identification and quantification of specific compounds in complex mixtures. chemijournal.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for the analysis of this compound, offering high sensitivity and specificity. chemijournal.com These methods are essential in various applications, from environmental monitoring to quality control in industrial processes. chemijournal.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a preferred method for volatile and thermally stable compounds like phenolic derivatives. researchgate.net In the analysis of nitrophenols, derivatization is sometimes employed to improve chromatographic behavior and sensitivity by reducing the polarity of the analytes. researchgate.net However, direct analysis is also common.

Research on related compounds, such as p-tert-butylphenol (PTBP), demonstrates the utility of GC-MS. In one study, the GC-MS analysis of PTBP showed a distinct molecular ion peak [M+] at an m/z of 150, corresponding to its molecular formula, C10H14O. researchgate.net The fragmentation pattern, which is critical for structural confirmation, included major peaks at m/z 135, 107, 91, and 77. researchgate.net

For the analysis of alkylphenols in general, methods have been established using solid-phase microextraction (SPME) for sample preparation followed by GC-MS. oiv.int This technique allows for the extraction and concentration of analytes from a sample matrix, enhancing detection limits. oiv.int While specific studies on this compound are limited, the analytical conditions used for isomers and related compounds provide a strong basis for method development. For instance, a method for analyzing various alkylphenols, including 4-tert-butylphenol (B1678320), utilized a 5MS UI capillary column with a temperature program ramping from 50°C to 300°C. oiv.int

Table 1: Example GC-MS Parameters for Analysis of Related Phenolic Compounds

| Parameter | Value/Description | Analyte Example | Source |

|---|---|---|---|

| Instrumentation | Agilent 8890 GC / 7250 GC/Q-TOF | General Extractables | lcms.cz |

| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm | General Extractables | lcms.cz |

| Injection Mode | Splitless | General Extractables | lcms.cz |

| Carrier Gas | Helium, 1 mL/min constant flow | General Extractables | lcms.cz |

| Oven Program | 45 °C for 2 min; then 12 °C/min to 325 °C, 11 min hold | General Extractables | lcms.cz |

| MS Source Temp. | 200 °C | General Extractables | lcms.cz |

| Ionization Energy | 70 eV | General Extractables | lcms.cz |

| Mass Range | 50 to 1000 m/z | General Extractables | lcms.cz |

| Identified Related Compound | 2,4-Ditert-butyl-6-nitrophenol | Rubber Gasket Extract | lcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally labile for GC-MS. chemijournal.com This makes it highly suitable for a wide range of phenolic compounds. mdpi.com The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for reliable quantification even in complex matrices. researchgate.net

Methodologies for related compounds often employ reverse-phase chromatography. For the determination of 4-tert-butylphenol in drinking water, an LC-MS/MS method was established, demonstrating the technique's applicability for trace-level detection in environmental samples. researchgate.net In a broader context, the analysis of complex extracts for various compounds, including phenols, utilizes mobile phases consisting of water and organic solvents like methanol or acetonitrile, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. lcms.cz Electrospray ionization (ESI) is a common ionization source used for phenolic compounds, typically operating in negative ion mode due to the acidic nature of the phenolic hydroxyl group, although positive mode can also be used. lcms.czmdpi.com

Table 2: Example LC-MS Parameters for Analysis of Related Phenolic Compounds

| Parameter | Value/Description | Analyte Example | Source |

|---|---|---|---|

| Instrumentation | Agilent 1290 Infinity II LC / 6546 LC/Q-TOF | General Extractables | lcms.cz |

| Mobile Phase A | Water with 2.5mM Ammonium Formate & 0.05% Formic Acid | General Extractables | lcms.cz |

| Mobile Phase B | Methanol with 2.5mM Ammonium Formate & 0.05% Formic Acid | General Extractables | lcms.cz |

| LC Gradient | 2% B for 1.0 min; to 100% B at 16.0 min; hold 100% B to 28.0 min | General Extractables | lcms.cz |

| MS Source | Dual AJS ESI | General Extractables | lcms.cz |

| Polarity | Positive | General Extractables | lcms.cz |

| Mass Range | 40-1700 m/z | General Extractables | lcms.cz |

| Application Note | Determination of 4-tert-butylphenol in drinking water by LC-MS/MS | 4-tert-butylphenol | researchgate.net |

Spectrophotometric and Electrochemical Detection Methods

Beyond hyphenated techniques, spectrophotometric and electrochemical methods offer alternative approaches for the detection and quantification of nitrophenolic compounds. These methods can be advantageous due to their simplicity, speed, and lower cost. srce.hr

Spectrophotometric Detection

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a widely used technique for the quantification of nitrophenols. The principle lies in the strong UV absorbance of the phenyl ring and the nitro group. The position of the maximum absorbance wavelength for nitrophenols is highly dependent on the pH of the solution. researchgate.netmdpi.com For example, in the case of 4-nitrophenol (PNP), under acidic or neutral conditions, the compound exists in its protonated form and exhibits an absorption maximum around 317 nm. researchgate.net In an alkaline medium, the phenolic proton dissociates, forming the phenolate ion, which results in a bathochromic shift (a shift to a longer wavelength), with the absorption maximum moving to around 400 nm. researchgate.net This pH-dependent spectral shift is a key feature used for the selective detection of nitrophenols.

Table 3: Spectrophotometric Detection Parameters for 4-Nitrophenol (PNP)

| Parameter | Description | Source |

|---|---|---|

| Principle | pH-dependent UV-Vis absorbance. | researchgate.net |

| λmax (Acidic/Neutral) | ~317 nm (Protonated form). | researchgate.net |

| λmax (Alkaline) | ~400 nm (Phenolate form). | researchgate.net |

| Linear Range | A study on PNP showed linearity in the range of 0.00–20.0 mg/L. | researchgate.net |

| Interference | Nano-Fe(OH)3 was found to interfere with PNP detection due to strong absorption at its characteristic peaks. A method involving acidification and masking was developed to overcome this. | researchgate.net |

Electrochemical Detection

Electrochemical methods provide a highly sensitive and selective platform for the detection of electroactive species like phenolic compounds. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to investigate the redox behavior of the analyte. srce.hriapchem.org The direct electrochemical detection of nitrophenols at bare electrodes can be challenging due to issues like high overpotential and electrode fouling. srce.hr To overcome these limitations, chemically modified electrodes are frequently developed. srce.hrelectrochemsci.org

For instance, studies on the electrochemical detection of 4-nitrophenol have utilized electrodes modified with various nanomaterials, such as molybdenum oxide (MoO3) nanoparticles, to enhance electrocatalytic activity and improve sensitivity. srce.hriapchem.org The modification leads to a significant increase in the peak currents observed in CV and DPV, facilitating lower detection limits. srce.hr In one such study, a glassy carbon electrode modified with IL-MoO3 was used to detect 4-nitrophenol with a limit of detection (LOD) of 5.41 μM using DPV. srce.hriapchem.org These approaches demonstrate the potential for developing sensitive electrochemical sensors for other nitrophenolic compounds, including this compound.

Table 4: Electrochemical Detection of Related Phenolic Compounds

| Analyte | Electrode | Technique | Key Finding | Source |

|---|---|---|---|---|

| 4-Nitrophenol | IL-MoO3/GCE (Ionic Liquid-Molybdenum Oxide/Glassy Carbon Electrode) | CV, DPV | LOD of 5.41 μM (DPV). The modified electrode showed higher electrocatalytic activity compared to a bare electrode. | srce.hriapchem.org |

| 4-Nitrophenol | GO/TiO2-CuTCPP/GCE (Graphene Oxide/Titanium Dioxide-Copper Porphyrin/GCE) | CV, SWV (Square Wave Voltammetry) | LOD of 0.16 μmol/L. The sensor also exhibited photocatalytic self-cleaning ability. | electrochemsci.org |

| Tert-butyl hydroquinone | FeMn@C/CNF/GCE (Iron-Manganese Prussian Blue Analogue-derived Carbon/Carbon Nanofiber/GCE) | CV, DPV | LOD of 0.041 μM. The sensor showed good repeatability and anti-interference capabilities. | mdpi.com |

Environmental Transformation and Biotransformation Pathways of 4 Tert Butyl 3 Nitrophenol

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation processes, including photolysis and hydrolysis, are critical in determining the persistence of organic compounds in the environment. These reactions are influenced by environmental conditions and the chemical structure of the compound.

Photolytic Degradation and Quantum Yield Studies

Nitrophenols are known to undergo photolysis in water, which is considered an important environmental fate process. cdc.gov The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days, with photolysis being a key removal mechanism. cdc.gov For the related compound 4-tert-butylphenol (B1678320) (4-t-BP), direct photolysis in the absence of a catalyst can be slow, with one study noting only 50% degradation after 120 minutes under UV light (365 nm). nih.govsemanticscholar.org However, the degradation is significantly enhanced by photocatalysts. For instance, using a Cu-Mo-TiO₂ catalyst, complete degradation of 4-t-BP was achieved in 60 minutes under UV irradiation. nih.govsemanticscholar.org Under simulated solar light, the presence of an Ag₂CO₃ catalyst led to the complete degradation of 5 ppm 4-t-BP within 60 minutes. mdpi.com Another study using a Ti₂O₃/TiO₂ catalyst under solar light achieved approximately 89.8% degradation of 4-t-BP in 150 minutes. mdpi.com

The presence of other substances in the water can influence the rate of photolytic degradation. For 4-t-BP, carbonate and nitrate (B79036) ions were found to inhibit photodegradation, whereas chloride and bicarbonate ions enhanced it. mdpi.com Low concentrations of humic acid (1 mg/L) slightly promoted degradation, but higher concentrations had a negative effect. mdpi.com

Quantum yield, a measure of the efficiency of a photochemical process, has not been specifically reported for 4-tert-butyl-3-nitrophenol. For other nitrophenols, this value can be low, indicating a degree of photostability in the absence of sensitizers or catalysts.

| Catalyst | Light Source | Initial Concentration | Degradation Efficiency | Time (min) | Reference |

|---|---|---|---|---|---|

| None | UV (365 nm) | 15 ppm | 50% | 120 | nih.govsemanticscholar.org |

| Cu-Mo-TiO₂ | UV (365 nm) | 15 ppm | 100% | 60 | nih.govsemanticscholar.org |

| Ag₂CO₃ | Simulated Solar | 5 ppm | 100% | 60 | mdpi.com |

| mTiO-650 (Ti₂O₃/TiO₂) | Solar | 5 mg/L | 89.8% | 150 | mdpi.com |

Hydrolysis and Other Chemical Transformation Processes

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can be attacked by water. For many simple phenols, hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 5-9). The ester group, however, can undergo hydrolysis. For example, 4-tert-butylphenyl acetate (B1210297) can be hydrolyzed in the presence of a strong acid or base to yield 4-tert-butylphenol and acetic acid. Similarly, nitrophenyl esters and carbonates are known to hydrolyze, often accelerated in basic conditions. emerginginvestigators.org

Given the structure of this compound, which lacks readily hydrolyzable groups like esters, significant abiotic hydrolysis in the environment is not expected to be a primary degradation route. Other chemical transformations, such as atmospheric reactions with hydroxyl radicals, are likely more significant. For 4-tert-butylphenol, the calculated atmospheric half-life following reaction with hydroxyl radicals is a short 3.2 hours, indicating rapid degradation through this pathway. A similar rapid atmospheric degradation would be expected for this compound.

Biotic Degradation Pathways by Microbial Systems

Biodegradation by microorganisms is a crucial process for the removal of many organic pollutants from soil and water. The presence of nitro and tert-butyl groups can make aromatic compounds more resistant to microbial attack, but various microorganisms have evolved pathways to degrade such substances.

Identification of Degrading Microorganisms and Consortia

While no microorganisms have been specifically identified for the degradation of this compound, studies on its structural components—4-tert-butylphenol and nitrophenols—have identified several capable bacterial strains.

For 4-tert-butylphenol, three strains of Sphingobium fuliginis (TIK-1, TIK-2, and TIK-3), isolated from rhizosphere sediment, were shown to be capable of using the compound as a sole source of carbon and energy. nih.gov The degradation of other nitrophenols and chloro-nitrophenols has been demonstrated by various bacteria, including Pseudomonas sp., Burkholderia sp., and Arthrobacter sp. nih.govbohrium.com For instance, a Pseudomonas sp. strain JHN was isolated that could utilize 4-chloro-3-nitrophenol (B1362549) as its sole carbon and energy source. bohrium.com It is plausible that similar microbial species or consortia could degrade this compound.

| Microorganism | Degraded Compound | Isolation Source | Reference |

|---|---|---|---|

| Sphingobium fuliginis strain TIK-1 | 4-tert-butylphenol | Phragmites australis rhizosphere sediment | nih.gov |

| Pseudomonas sp. strain JHN | 4-chloro-3-nitrophenol | Wastewater from a chemically-contaminated area | bohrium.com |

| Microbacterium sp. BR1 | Sulfamethoxazole (contains a p-aminophenol structure) | Not specified | nih.gov |

| Burkholderia sp. strain SJ98 | 3-methyl-4-nitrophenol | Not specified |

Elucidation of Metabolic Intermediates and Enzymes Involved

The metabolic pathways for the degradation of substituted phenols often begin with oxidation reactions catalyzed by monooxygenase or dioxygenase enzymes.

In the degradation of 4-tert-butylphenol by Sphingobium fuliginis TIK-1, the proposed pathway starts with hydroxylation of the aromatic ring to form 4-tert-butylcatechol (B165716). nih.gov This intermediate is then subject to ring cleavage via a meta-cleavage pathway. nih.gov Further breakdown leads to the formation of metabolites such as 3,3-dimethyl-2-butanone. nih.gov The degradation of 4-tert-butylcatechol by this strain was completely inhibited by 3-fluorocatechol, an inactivator of meta-cleavage enzymes, supporting this proposed pathway. nih.gov

For nitrophenols, degradation can proceed through two main routes: one involving the initial removal of the nitro group and another involving the reduction of the nitro group to an amino group. For example, the degradation of 4-chloro-3-nitrophenol by Pseudomonas sp. JHN proceeds through the formation of 4-chlororesorcinol, indicating an initial monooxygenase attack that removes the nitro group. bohrium.com

Based on these examples, the biodegradation of this compound could potentially be initiated by a monooxygenase that either hydroxylates the ring or removes the nitro group, leading to intermediates that can enter central metabolic pathways.

| Parent Compound | Degrading Organism | Key Intermediates | Reference |

|---|---|---|---|

| 4-tert-butylphenol | Sphingobium fuliginis strain TIK-1 | 4-tert-butylcatechol, 3,3-dimethyl-2-butanone | nih.gov |

| 4-chloro-3-nitrophenol | Pseudomonas sp. strain JHN | 4-chlororesorcinol | bohrium.com |

Sorption and Transport Phenomena in Environmental Compartments

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil and sediment.

For the structural analog 4-tert-butylphenol, the calculated soil adsorption coefficient (log Koc) is 3.1, which suggests it has low mobility in soil. Multimedia partitioning models predict that 4-tert-butylphenol will predominantly partition to the soil compartment (around 81%). Its potential for bioaccumulation in aquatic life is considered low, with a measured octanol-water partition coefficient (log Kow) of 3.3 and bioconcentration factor (BCF) values well below the threshold for concern.

Given the structural similarities, this compound is also expected to exhibit moderate sorption to soil and sediment, driven by the hydrophobicity of the tert-butyl group and the aromatic ring. The nitro group may slightly increase its polarity compared to 4-tert-butylphenol. Consequently, it is likely to be found predominantly in soil and sediment compartments if released into the environment, with limited potential for long-range transport.

| Property | Value | Implication | Reference |

|---|---|---|---|

| log Kow | 3.3 | Low potential for bioaccumulation | |

| log Koc | 3.1 | Low mobility in soil | |

| Water Solubility | 607.2 mg/L | Moderately soluble | |

| Atmospheric Half-life | 3.2 hours (calculated) | Rapid atmospheric degradation | |

| Predicted Partitioning | Mainly to soil (81%) | Limited transport in water |

Eco-chemical Modeling of Environmental Fate

Eco-chemical modeling is a critical tool for predicting the environmental distribution, persistence, and ultimate fate of chemical compounds when extensive experimental data is limited. ecetoc.org These in silico models use a chemical's physical-chemical properties and structure to estimate its behavior in a simulated "unit world" environment, providing valuable insights for risk assessment and regulatory screening. ecetoc.orgpublications.gc.ca For this compound, while specific, dedicated modeling studies are not widely published, its environmental fate can be inferred by applying established models used for structurally related compounds like nitrophenols and alkylphenols.

Two primary types of models are particularly relevant: fugacity models and Quantitative Structure-Activity Relationship (QSAR) models.

Fugacity-Based Models

Fugacity models, particularly Level III models, are widely used for environmental risk assessment of industrial chemicals. publications.gc.ca A Level III model describes a steady-state scenario where a chemical is continuously released into a multi-compartment environment (air, water, soil, sediment). trentu.ca Unlike simpler models, it does not assume equilibrium between these compartments; instead, it calculates the rates of transport between them, alongside degradation and advection losses. publications.gc.catrentu.ca This approach allows for a more realistic prediction of a chemical's distribution and persistence. trentu.ca

For example, a Level III fugacity model applied to the closely related compound 4-tert-butylphenol predicted that it would predominantly partition to the soil (81%) and water compartments, with minimal presence in the air or sediment. Given the structural similarities, a similar partitioning behavior could be anticipated for this compound, although the presence of the nitro group would influence properties like water solubility and vapor pressure, thus altering the precise distribution.

The application of a Level III model provides a comprehensive overview of a chemical's likely environmental concentrations and residence times. trentu.ca

Interactive Table: Key Parameters of a Level III Fugacity Model Select a parameter from the dropdown menu to see its description and relevance in the model.

| Parameter Category | Parameter | Description |

| Chemical Properties | Water Solubility | Determines the chemical's concentration in the water phase and influences its transport. |

| Vapor Pressure | Governs the tendency of a chemical to exist in the gas phase and partition into the air. | |

| Log Kow (Octanol-Water Partition Coefficient) | Indicates the chemical's hydrophobicity and its tendency to sorb to organic matter in soil and sediment. | |

| Half-lives (Air, Water, Soil, Sediment) | Represents the rate of degradation in each environmental compartment, determining overall persistence. | |

| Environmental Properties | Volume of Compartments | Defines the size of the air, water, soil, and sediment compartments in the model's "unit world". |

| Density of Compartments | Physical property of each medium used in mass and concentration calculations. | |

| Emission Data | Release Rates | The amount of the chemical released into each specific compartment (e.g., air, water) over time. |

| Model Outputs | Fugacity of Each Medium | The "escaping tendency" of the chemical from each phase, indicating partitioning direction. trentu.ca |

| Intermedia Transport Rates | The calculated rates of movement between compartments (e.g., from air to water). trentu.ca | |

| Residence Time (Persistence) | The average time a chemical is expected to remain in the environment before being removed by degradation or advection. trentu.ca | |

| Concentrations and Amounts | The predicted concentration and total amount of the chemical in each environmental compartment. trentu.ca |

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models establish a mathematical relationship between a chemical's structural or physical-chemical properties (descriptors) and a specific endpoint, such as its rate of biodegradation or toxicity. ecetoc.org This approach is particularly valuable for classes of compounds like nitrophenols, where models can be trained on data from multiple analogues to predict the behavior of untested members of the class. witpress.comnih.gov

QSAR studies on nitrophenols have successfully predicted toxicity and environmental effects using various molecular descriptors. nih.gov These descriptors quantify different aspects of the molecule's structure and are used in regression models to predict fate and transport properties. dergipark.org.tr Key descriptors relevant for the environmental fate of nitrophenols include:

Hydrophobicity Descriptors (e.g., Log Kow): These are crucial for predicting a chemical's tendency to partition from water into organic phases like soil organic carbon and lipids in aquatic organisms. nih.gov

Electronic Descriptors (e.g., ELUMO, EHOMO): The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and Highest Occupied Molecular Orbital (EHOMO) can indicate a molecule's susceptibility to reduction or oxidation, which are key mechanisms in its degradation pathway. nih.gov For nitroaromatic compounds, ELUMO is often correlated with their potential for reductive degradation.

Topological and Constitutional Indices: These descriptors describe the size, shape, and branching of the molecule, which can influence its interaction with microbial enzymes responsible for biodegradation. nih.gov

While a specific QSAR model for this compound is not available in the reviewed literature, models developed for other nitrophenols demonstrate the utility of this approach for predicting environmental behavior based on its distinct structural features—the bulky tert-butyl group and the electron-withdrawing nitro group. witpress.comnih.gov

Interactive Table: Common QSAR Descriptors for Nitrophenols Click on a descriptor to view its typical influence on environmental fate.

| Descriptor | Description | Influence on Environmental Fate Prediction |

| Log Kow | Octanol-Water Partition Coefficient | A higher Log Kow value generally indicates greater hydrophobicity, leading to increased sorption to soil and sediment and a higher potential for bioaccumulation. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO value suggests the molecule is more easily reduced, which is a primary degradation pathway for nitroaromatic compounds in anoxic environments. nih.gov |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher EHOMO value indicates greater susceptibility to oxidation, which can be a significant degradation process in aerobic environments. nih.gov |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences diffusion rates and transport properties. |